2-O-Methyl-beta-L-fucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methyl-beta-L-fucopyranose is a monosaccharide derivative belonging to the class of hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is structurally related to L-fucose, a naturally occurring deoxyhexose found in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-beta-L-fucopyranose can be achieved through the methylation of L-fucose. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using specific glycosyltransferases or chemical synthesis routes. The choice of method depends on the desired purity and yield of the product. Enzymatic methods are often preferred for their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-O-Methyl-beta-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of this compound halides or alkyl derivatives.
Scientific Research Applications
2-O-Methyl-beta-L-fucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic applications in cancer and infectious diseases.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-O-Methyl-beta-L-fucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. Additionally, it may inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Fucose: A naturally occurring deoxyhexose with similar structural features.
2-O-Methyl-alpha-L-fucopyranose: An isomer with the methyl group in the alpha configuration.
6-Deoxy-2-O-methyl-beta-L-galactopyranose: A structurally related compound with a different sugar backbone
Uniqueness
2-O-Methyl-beta-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108266-96-2 |
---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 |
InChI Key |
YLAMTMNJXPWCQN-XUVCUMPTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.